REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2C(=O)C3=CC=CC=C3C2=O)=[CH:4][C:3]=1[O:20][CH3:21].O.NN>C(O)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:20][CH3:21] |f:1.2|
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Name
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N-(4-chloro-3-methoxybenzyl)phthalimide
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Quantity
|
3 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1)OC
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Name
|
|
Quantity
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2.62 mL
|
Type
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reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated for an hour
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Type
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TEMPERATURE
|
Details
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under reflux
|
Type
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CUSTOM
|
Details
|
The resulting precipitates
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between chloroform
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with water and brine
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CN)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |